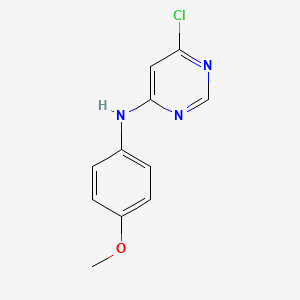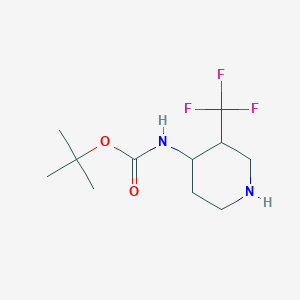
(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester, also known as TFMPB, is a synthetic molecule that has been used in a variety of scientific research applications. TFMPB is a small molecule with a molecular weight of 211.22 g/mol and a melting point of 117-119°C. It has been used in a variety of fields, including drug discovery, pharmacology, and biochemistry. TFMPB is also used in laboratory experiments to study the effects of various drugs on the body.
Applications De Recherche Scientifique
Synthetic and Crystallographic Studies
Research into similar compounds, such as carbamic acid tert-butyl esters, includes synthetic and crystallographic studies. For instance, the synthesis and characterization of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester involved elemental analysis, FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction studies (Kant, Singh, & Agarwal, 2015).
Stereochemical Properties
Research on atropisomeric carbamic acid tert-butyl esters has been conducted to understand their stereochemical properties. For example, diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones and their stereochemical stability were investigated (Natsugari et al., 2006).
Synthesis of Amines and Amides
The synthesis of various amine and amide derivatives, including those involving carbamic acid tert-butyl esters, is a key area of research. This includes methods for creating a range of structurally diverse compounds (Garcia et al., 2006).
Application in Chemical Synthesis
The synthesis of tert-butyl esters, such as (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate, through asymmetric Mannich reactions, demonstrates their application in creating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Use in Biological Active Alkaloid Synthesis
Compounds such as 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester have been used in the enantioselective synthesis of biological active alkaloids like sedridine, allosedridine, and coniine (Passarella et al., 2005).
In Organic Chemistry and Medicinal Research
Applications in organic chemistry and medicinal research include synthesizing and studying the structural and functional aspects of various tert-butyl ester derivatives, demonstrating their versatility and importance in the field of chemistry and drug development (Swarbrick & Lubell, 2000; Soicke et al., 2014; Li et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is the KRAS mutants . KRAS is the most commonly mutated member of the rat sarcoma viral oncogene family (RAS) and is considered to be the most common oncogenic gene driver in human cancers . KRAS mutations are most common in highly fatal cancers, including pancreatic ductal adenocarcinoma (PDAC), non-small-cell lung cancer (NSCLC), and colorectal cancer (CRC) .
Mode of Action
This compound is part of a class of molecules known as Proteolysis-targeting chimeras (PROTACs) . PROTACs enable targeted protein degradation (TPD) of specific proteins, such as KRAS mutants . This catalytic-type mechanism of action and event-driven pharmacology differentiate PROTACs from classical inhibitors .
Pharmacokinetics
The compound’s ability to degrade kras mutants suggests it may have good bioavailability and cellular uptake .
Result of Action
The primary result of the compound’s action is the degradation of KRAS mutants . This can lead to the disruption of downstream signaling pathways that are typically activated by these mutants, potentially inhibiting the growth and proliferation of cancer cells .
Analyse Biochimique
Biochemical Properties
(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, modulating their enzymatic activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or enhancing its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it has been observed to alter metabolic processes by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit certain metabolic enzymes, leading to changes in the levels of specific metabolites. Additionally, it can affect the overall metabolic balance within cells by modulating the activity of key metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, and it can accumulate in specific tissues or cellular compartments. The distribution of this compound within the body can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and other biomolecules .
Propriétés
IUPAC Name |
tert-butyl N-[3-(trifluoromethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-5-15-6-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIARTJWWYHJFTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




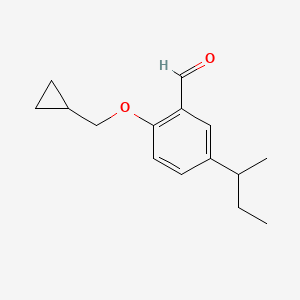
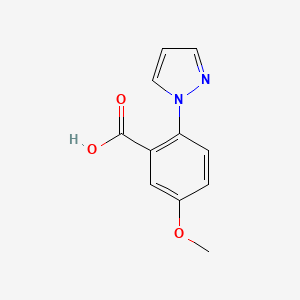
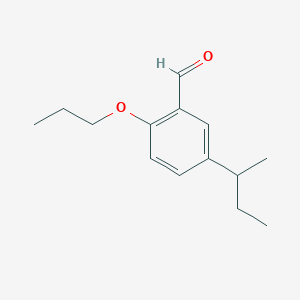

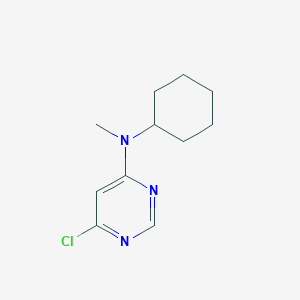





![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)
